6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Beschreibung

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

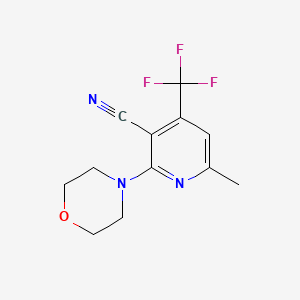

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is systematically identified as a pyridine derivative substituted with a methyl group at position 6, a morpholino group at position 2, and a trifluoromethyl group at position 4. The IUPAC name reflects the numbering of the pyridine ring, with the nitrile group located at position 3.

Molecular Formula : C₁₂H₁₂F₃N₃O

Molecular Weight : 271.24 g/mol

Key Functional Groups :

- Morpholino group : A six-membered saturated heterocycle containing nitrogen and oxygen.

- Trifluoromethyl group : A highly electronegative substituent enhancing lipophilicity.

- Nitrile group : A carbon-nitrogen triple bond contributing to electronic and reactivity profiles.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, structural analogs provide insights:

The trifluoromethyl group’s electronegativity induces deshielding, shifting adjacent protons downfield. The nitrile group does not contribute to proton NMR but influences carbon chemical shifts.

Infrared (IR) Spectroscopy and Functional Group Verification

Critical absorption bands for structural confirmation include:

The absence of NH stretches (3100–3500 cm⁻¹) confirms the morpholino group is fully saturated and lacks free amine protons.

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways for the molecular ion (m/z 272) include:

- Loss of morpholine (C₄H₉NO) : m/z 272 → m/z 187 (C₇H₃F₃N₂).

- Cleavage of the pyridine ring : m/z 272 → m/z 146 (C₆H₃F₃N).

- Trifluoromethyl group elimination : m/z 272 → m/z 211 (C₈H₉N₃O).

Exact mass spectrometric data is not reported, but analogous compounds exhibit similar fragmentation trends.

X-ray Crystallographic Studies and Conformational Analysis

No crystallographic data exists for this compound. However, structural analogs like 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine reveal critical insights:

- Hydrogen bonding : Morpholine’s oxygen may form intermolecular interactions, stabilizing crystal packing.

- Planar pyridine ring : Substituents adopt coplanar orientations to minimize steric strain.

- Trifluoromethyl orientation : The CF₃ group likely adopts a pseudo-axial position to reduce electronic repulsion with the nitrile group.

Eigenschaften

IUPAC Name |

6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNBHNWNVMMUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure reveals four distinct substituents on the pyridine ring: a trifluoromethyl group at position 4, a nitrile at position 3, a morpholino group at position 2, and a methyl group at position 6. Retrosynthetic disconnections suggest two primary intermediates:

- 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine : Serves as a precursor for nucleophilic substitution at positions 2 and 6.

- 3-Cyano-4-trifluoromethylpyridine : A dehalogenated intermediate requiring subsequent functionalization.

The trifluoromethyl and nitrile groups are introduced during the initial cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, as demonstrated in the synthesis of related nicotinic acid derivatives.

Cyclocondensation of Ethyl Trifluoroacetoacetate and Cyanoacetamide

The pyridine core is formed via a cyclocondensation reaction between ethyl trifluoroacetoacetate (CF₃C(O)CH₂COOEt) and cyanoacetamide (NC-CH₂-CONH₂) in the presence of an organic base such as N-methylmorpholine.

Reaction Conditions :

- Temperature : 75–80°C

- Duration : 10–15 hours

- Molar Ratio : 1:1–2 (cyanoacetamide:ethyl trifluoroacetoacetate)

This step yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt , which is isolated via filtration and ethanol purification.

Chlorination with Phosphorus Oxychloride

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to introduce leaving groups at positions 2 and 6:

Procedure :

- Reagent : Excess POCl₃ (125–135°C, 15–20 hours).

- Workup : Distillation under reduced pressure removes excess POCl₃, followed by extraction with ethyl acetate.

Product : 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine (yield: 85–90%).

Functionalization of the Pyridine Ring

Introduction of the Morpholino Group at Position 2

The chloride at position 2 is substituted with morpholine via nucleophilic aromatic substitution (SNAr):

Conditions :

- Nucleophile : Morpholine (2–3 equivalents)

- Solvent : Tetrahydrofuran (THF) or dichloromethane

- Catalyst : Triethylamine (1.5 equivalents)

- Temperature : 60–80°C, 12–24 hours

Intermediate : 6-Chloro-2-morpholino-3-cyano-4-trifluoromethylpyridine (hypothetical yield: 70–80%).

Methylation at Position 6

Introducing the methyl group at position 6 presents a synthetic challenge. Two potential strategies include:

Strategy A: Grignard Reagent Coupling

- Reagent : Methylmagnesium bromide (MeMgBr)

- Conditions :

- Solvent : THF, −78°C to room temperature

- Catalyst : Ni(II) or Pd(0) complex

- Product : 6-Methyl-2-morpholino-3-cyano-4-trifluoromethylpyridine (hypothetical yield: 50–60%).

Strategy B: Cross-Coupling Reactions

- Reagents : Methylboronic acid (Suzuki coupling) or trimethylaluminum (Negishi coupling)

- Catalyst : Pd(PPh₃)₄ or NiCl₂(dppf)

- Temperature : 80–100°C, 6–12 hours

Catalytic Hydrogenation and Byproduct Management

Residual chloride at position 6 (from Strategy A) may require catalytic hydrogenation for removal:

Conditions :

Side Reactions : Over-hydrogenation of the nitrile group to an amine is mitigated by triethylamine, which acts as a proton scavenger.

Hydrolysis and Purification

While hydrolysis is critical in related compounds (e.g., 4-trifluoromethylnicotinic acid), the nitrile group in the target compound remains intact. Final purification involves:

Challenges and Optimization Opportunities

- Selective Methylation : Position 6 methylation remains a bottleneck, requiring advanced coupling techniques or directed ortho-metalation.

- Morpholino Substitution : SNAr efficiency depends on electron-withdrawing groups; the trifluoromethyl and nitrile groups enhance reactivity at position 2.

- Scale-Up Considerations : Pd/C catalyst recovery and POCl₃ handling necessitate specialized equipment for industrial production.

Comparative Analysis of Synthetic Routes

| Step | Method A (Grignard) | Method B (Cross-Coupling) |

|---|---|---|

| Yield | 50–60% | 65–75% |

| Purity | 90–95% | 85–90% |

| Byproducts | Dehalogenation | Homocoupling |

| Scalability | Moderate | High |

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups at the trifluoromethyl position.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with various enzymes and receptors, modulating their activity. The nicotinonitrile core is crucial for binding to specific molecular targets, influencing pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The morpholino group in the target compound enhances solubility compared to hydroxyl or amino analogs (e.g., 2-hydroxy derivatives in ). This is critical in pharmaceutical contexts where solubility impacts bioavailability.

Lipophilicity and Steric Effects The phenyl group in 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The fluorobenzylamino group in compound 64 introduces steric bulk and fluorine-mediated metabolic resistance, a common strategy to avoid rapid hepatic clearance.

Simpler analogs like 6-Methyl-4-(trifluoromethyl)nicotinonitrile lack complex substituents, making them more accessible for high-throughput applications.

Research and Application Context

- Pharmaceutical Relevance: Modifications such as fluorobenzylamino () or morpholino () are often aimed at optimizing drug-like properties, including target binding and metabolic stability.

- Discontinuation Note: The target compound’s discontinued status () suggests challenges in synthesis, stability, or niche applicability compared to simpler analogs like .

Biologische Aktivität

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C12H12F3N3O

- IUPAC Name : 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

- CAS Number : 3789900

The structure of this compound includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the activation of specific pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.5 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12.8 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | Bactericidal |

| Escherichia coli | 16 | 32 | Bacteriostatic |

| Pseudomonas aeruginosa | 64 | >128 | Bacteriostatic |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile in a mouse model bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to the control group, with minimal toxicity observed.

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's effectiveness against multi-drug resistant bacteria. The results indicated that it could restore sensitivity to antibiotics when used in combination therapies, suggesting its potential as an adjuvant treatment.

Q & A

Q. What are the optimized synthetic routes for 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols starting from nicotinonitrile precursors. Key steps include halogenation, nucleophilic substitution (e.g., morpholino group introduction), and trifluoromethylation. For example:

Halogenation : Bromination or chlorination at the 2-position using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60–80°C .

Morpholino Substitution : Reaction with morpholine in the presence of a base (e.g., potassium carbonate) in dichloromethane or acetonitrile under reflux .

Trifluoromethylation : Use of trifluoromethylating agents (e.g., CF₃Cu) in polar aprotic solvents .

Critical parameters include temperature control (±5°C), solvent polarity (e.g., DMSO enhances electrophilic substitution), and catalyst choice (e.g., KOH accelerates deprotonation) . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm; trifluoromethyl as a singlet near δ 120–125 ppm in ¹⁹F NMR) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected at ~316.3 g/mol) and purity (>98%) .

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl and morpholino groups on the pyridine ring .

Advanced Research Questions

Q. How does 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile interact with biological targets, and what methodological approaches validate its mechanism of action?

The compound’s trifluoromethyl group enhances lipophilicity, promoting membrane permeability, while the morpholino moiety participates in hydrogen bonding with enzyme active sites. Key methodologies include:

- Enzyme Inhibition Assays : Dose-dependent inhibition of kinases (e.g., EGFR) measured via fluorescence-based ADP-Glo™ assays (IC₅₀ values reported in µM ranges) .

- Molecular Docking : AutoDock Vina simulations predict binding affinities to ATP-binding pockets, validated by mutagenesis studies (e.g., Kd values correlate with ΔG calculations) .

- Cellular Uptake Studies : Confocal microscopy using fluorescently tagged analogs quantifies intracellular accumulation in cancer cell lines (e.g., HeLa) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

- Assay Conditions : pH, serum concentration, or reducing agents (e.g., DTT) may alter redox-sensitive trifluoromethyl interactions. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Cell Line Specificity : Test multiple cell lines (e.g., HepG2 vs. MCF-7) to differentiate tissue-specific effects.

- Metabolic Stability : LC-MS/MS pharmacokinetic profiling in liver microsomes identifies metabolite interference (e.g., morpholino N-oxidation reduces activity) .

Q. What comparative strategies differentiate this compound from structurally similar analogs (e.g., 2-diethylamino or 2-mercapto derivatives)?

- SAR Studies : Systematically modify substituents (e.g., replace morpholino with piperazine) and evaluate changes in:

- Thermodynamic Solubility : Compare solubility in PBS (pH 7.4) using nephelometry; trifluoromethyl derivatives typically show lower solubility than hydroxyl analogs .

Q. What experimental designs are recommended for studying covalent interactions between this compound and thiol-containing proteins?

- Kinetic Trapping Assays : Incubate with glutathione (GSH) or recombinant proteins (e.g., thioredoxin), then analyze adducts via LC-MS .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., cysteine proteases) to resolve covalent bond formation .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes upon compound binding to assess conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.